(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium
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Overview
Description
(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium is a fluorinated compound with the molecular formula C22H40BClF3N and a molecular weight of 421.82 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium typically involves the reaction of 3-chlorophenylboronic acid with a trifluoroborane reagent under controlled conditions. The reaction is carried out in the presence of a suitable base, such as tetrabutylammonium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroboranuide group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki–Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: The major products are substituted phenyl derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium is used in various fields of scientific research:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved include the activation of the boron reagent and the subsequent transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenyltrifluoroboranuide; tetrabutylazanium
- (4-Chlorophenyl)trifluoroboranuide; tetrabutylazanium
- (3-Bromophenyl)trifluoroboranuide; tetrabutylazanium
Uniqueness
(3-Chlorophenyl)trifluoroboranuide; tetrabutylazanium is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific coupling reactions where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3-chlorophenyl)-trifluoroboranuide;tetrabutylazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BClF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZCYMNTHJMIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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